molecular formula C9H11FN2O B1276271 N-(2-aminoethyl)-4-fluorobenzamide CAS No. 94320-00-0

N-(2-aminoethyl)-4-fluorobenzamide

Cat. No.: B1276271
CAS No.: 94320-00-0
M. Wt: 182.19 g/mol
InChI Key: OTSNCERWNGFUEG-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-fluorobenzamide is a chemical compound that features a benzamide core with a fluorine atom at the para position and an aminoethyl group attached to the nitrogen atom

Scientific Research Applications

N-(2-aminoethyl)-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

Target of Action

N-(2-aminoethyl)-4-fluorobenzamide is an experimental compound that primarily targets the Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance .

Mode of Action

The compound interacts with ACE2 by binding to it, which may lead to a conformational change in ACE2 . This shift in the residues that would bind SARS-CoV S-glycoprotein could prevent viral attachment and entry . This suggests that this compound could potentially inhibit the actions of ACE2, preventing the constriction of coronary blood vessels and the subsequent increase in vascular resistance and oxygen consumption .

Biochemical Pathways

By inhibiting ACE2, this compound could potentially disrupt these pathways, leading to a decrease in blood pressure .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and metabolic stability

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with ACE2. By inhibiting ACE2, the compound could potentially reduce blood pressure and have a protective effect on the cardiovascular system . Additionally, its potential to prevent viral attachment and entry suggests it could have antiviral properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH levels, temperature, and the presence of other substances can affect the compound’s stability and activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with ethylenediamine. The process can be carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with ethylenediamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

    Condensation: Aldehydes or ketones in the presence of acid catalysts can form Schiff bases with the amino group.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the aminoethyl group.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminoethyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced performance and specificity.

Properties

IUPAC Name

N-(2-aminoethyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSNCERWNGFUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409706
Record name N-(2-aminoethyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94320-00-0
Record name N-(2-aminoethyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.7 g (0.05 mol) of methyl 4-fluorobenzoate and 10 ml (0.15 mol) of ethylene diamine are heated to 130° (bath temperature) for 2 hours. The mixture is poured on to ice/hydrochloric acid and extracted with ethyl acetate in order to remove the neutral constituents. The aqueous phase is made alkaline with sodium hydroxide solution and extracted several times with chloroform. After drying and concentrating the chloroform extracts, the residue (7.6 g) is recrystallized from ethyl acetate/hexane, the being obtained N-(2-aminoethyl)-4-fluorobenzamide, m.p. 57°-60°. The hydrochloride melts at 214°-216°.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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